molecular formula C5H10ClNO B1382468 (2S)-1-aminopent-4-yn-2-ol hydrochloride CAS No. 1807937-95-6

(2S)-1-aminopent-4-yn-2-ol hydrochloride

Cat. No. B1382468
CAS RN: 1807937-95-6
M. Wt: 135.59 g/mol
InChI Key: KOANJOXWAJZRFK-JEDNCBNOSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

  • Synthesis of Quinoline and Indol Derivatives

    This compound is used in the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. The synthesis involves a palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, showing the compound's utility in creating complex organic structures (Gabriele et al., 2008).

  • Synthesis of Furanacetamide Derivatives

    Another study utilized a similar compound for the synthesis of 2-furan-2-ylacetamides. This process involves palladium-catalyzed oxidative aminocarbonylation, showcasing the compound's role in synthesizing furan derivatives, which have potential applications in pharmaceuticals (Gabriele et al., 2006).

  • Creation of Deuterium-Labelled Peptides

    The compound has been used in the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for the preparation of tritium- or deuterium-labelled peptides. This application is significant in the study of peptides and proteins, particularly in tracing and imaging studies (Hasegawa et al., 1993).

  • Enzymatic Resolution of Amino Acid Derivatives

    A study investigated the enzymatic resolution of amino acid derivatives related to this compound. This work highlights the potential use of the compound in chiral chemistry and asymmetric synthesis, which are crucial in drug development (Bakke et al., 1999).

  • Role in Supramolecular Structures

    Research on supramolecular structures constructed by related compounds demonstrated the compound's importance in understanding molecular interactions, crucial for the development of nanotechnology and molecular electronics (Cheng et al., 2011).

  • Synthesis of Proline Amino Acids for NMR

    The compound has been used in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, which demonstrates distinct conformational preferences in peptides. This synthesis is valuable for applications in NMR-based probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Synthesis of Aldose Reductase Inhibitors

    The compound has been involved in the synthesis of (S)-2-amino-5-[aryl]pent-4-ynoic acids, which have shown high inhibitory activity against aldose reductase. This enzyme is a target for drug development in the treatment of diabetic complications (Parpart et al., 2015).

  • Biocatalytic Synthesis of Chiral Amino Alcohols

    A study has shown the compound's use in the biocatalytic synthesis of chiral amino alcohols, highlighting its importance in environmentally friendly and efficient synthesis methods for valuable biochemicals and pharmaceutical intermediates (Smith et al., 2010).

Safety And Hazards

This involves detailing the compound’s toxicity, its potential health effects, its flammability, and any precautions that should be taken when handling it .

Future Directions

This could involve potential applications of the compound, areas of ongoing research, and unanswered questions about the compound .

properties

IUPAC Name

(2S)-1-aminopent-4-yn-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOANJOXWAJZRFK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-aminopent-4-yn-2-ol hydrochloride

CAS RN

1807937-95-6
Record name (2S)-1-aminopent-4-yn-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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